molecular formula C23H16F3N3O3 B2520847 2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005134-51-9

2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2520847
CAS No.: 1005134-51-9
M. Wt: 439.394
InChI Key: OYAYTABGNJMOJJ-UHFFFAOYSA-N
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Description

This compound belongs to the dihydro-2H-pyrrolo[3,4-d]isoxazole-dione class, characterized by a fused bicyclic core with substituents influencing its physicochemical and biological properties. Its structure includes:

  • 2-Phenyl group: Aromatic moiety contributing to π-π stacking interactions.
  • 5-(3-Trifluoromethylphenyl) group: Electron-withdrawing CF₃ group, improving metabolic stability and lipophilicity .

The compound’s complexity arises from the interplay of these substituents, which modulate electronic distribution, steric bulk, and noncovalent interactions (e.g., van der Waals, dipole-dipole) critical for target binding .

Properties

IUPAC Name

2-phenyl-3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3/c24-23(25,26)15-5-4-8-17(13-15)28-21(30)18-19(14-9-11-27-12-10-14)29(32-20(18)22(28)31)16-6-2-1-3-7-16/h1-13,18-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAYTABGNJMOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and other pharmacological activities.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:

  • Pyrrole and Isoxazole Rings : These heterocycles are known for their bioactivity.
  • Trifluoromethyl Group : This moiety often enhances the lipophilicity and metabolic stability of compounds.

Biological Activity Overview

The biological activities of 2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole have been investigated in various studies. Below are the primary areas of activity:

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-d]isoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In studies involving human colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, the compound demonstrated IC50 values indicative of strong cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .
CompoundIC50 (µM)Activity Level
2-Phenyl-3-(pyridin-4-yl)...10Very Strong
5-Fluorouracil5Very Strong

Immunomodulatory Effects

Isoxazole derivatives have also shown potential in modulating immune responses. For example:

  • T-cell Activation : Certain studies reported that related compounds could enhance the proliferation of CD4+ and CD8+ T cells in vitro, suggesting a role in boosting immune responses .

Other Pharmacological Activities

The compound's structural features suggest potential activities beyond anticancer effects:

  • Antimicrobial Activity : Isoxazole derivatives have been noted for their antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some related compounds have shown promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds within the pyrrolo[3,4-d]isoxazole family:

  • Study on Cytotoxic Properties : A study evaluated a series of pyrrolo[3,4-d]isoxazole derivatives against HCT-116 and PC3 cells. The results indicated that specific substitutions significantly enhanced cytotoxicity while reducing toxicity to normal cells .
  • Immunological Study : Another investigation focused on the immunomodulatory effects of isoxazole derivatives, revealing that certain compounds could stimulate T-cell proliferation while modulating cytokine production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues from literature (Table 1) include:

Compound Name & CAS No. Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1: Phenyl; R2: Pyridin-4-yl; R3: 3-CF₃Ph C₂₄H₁₇F₃N₃O₃ (inferred) ~460 (estimated) High H-bond acceptors (N, O, CF₃)
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl) analogue R1: 2-MePh; R2: 4-(NMe₂)Ph; R3: 2-ClPh C₂₇H₂₃ClN₃O₃ 480.95 Basic dimethylamino group; Chloro substituent
CAS 317821-85-5 R1: 4-MeOPh; R2: Methyl; R3: Pyridinyl-CF₃ C₂₀H₁₈ClF₃N₄O₄ 470.80 Methoxy group; Chloro-CF₃-pyridine

Structural Insights :

  • Electron-Withdrawing vs. Donor Groups: The target’s CF₃ and pyridinyl groups enhance electron-deficient character compared to the dimethylamino group in , which is electron-donating. This affects charge-transfer interactions and solubility .
Physicochemical Properties
  • H-Bond Capacity: The target compound likely has 10 H-bond acceptors (pyridine N, isoxazole O, dione O, CF₃), similar to CAS 317821-85-5 . In contrast, the dimethylamino analogue has fewer acceptors but a donor (N-H).
  • Lipophilicity (LogP) : The CF₃ group increases LogP compared to the methoxy group in , balancing solubility and membrane permeability.

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